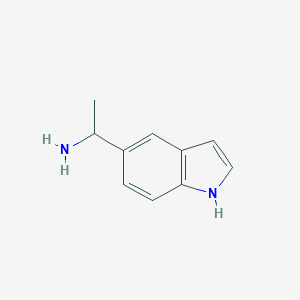

1-(1H-indol-5-yl)ethanamine

Vue d'ensemble

Description

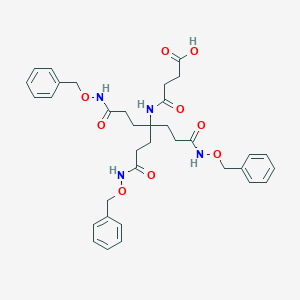

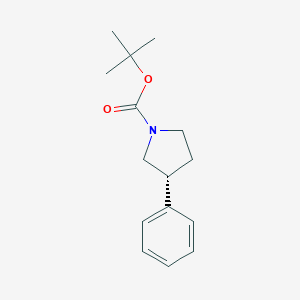

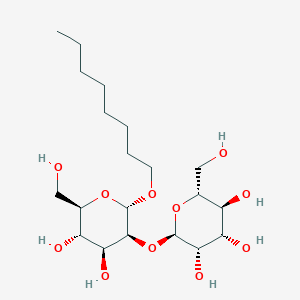

“1-(1H-indol-5-yl)ethanamine” is a chemical compound with the molecular formula C10H12N2 . It has an average mass of 160.216 Da and a mono-isotopic mass of 160.100052 Da .

Molecular Structure Analysis

The InChI code for “1-(1H-indol-5-yl)ethanamine” is 1S/C10H12N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,12H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“1-(1H-indol-5-yl)ethanamine” has a molecular weight of 160.22 . It is a liquid at room temperature and should be stored at 2-8°C .Applications De Recherche Scientifique

Pro-Inflammatory Cytokine Production

“1-(1H-indol-5-yl)ethanamine” and its derivatives have been found to augment the production of pro-inflammatory cytokines in IL-1β-stimulated primary human oral cells . This includes cytokines such as IL-6, IL-8, and COX-2 . This property could be useful in studying the role of these cytokines in various autoimmune diseases and host defense against infections .

Modulation of IL-1β Activity

The molecule has been used in studies to identify small molecules that can modulate the interactions between IL-1β and IL-1R1 . This could potentially lead to the discovery of new therapeutic targets for diseases where IL-1β plays a key role .

Synthesis of DPIE Derivatives

“1-(1H-indol-5-yl)ethanamine” has been used in the synthesis of DPIE derivatives . These derivatives have shown different effects on cytokine production, with some enhancing pro-inflammatory cytokine production, while others diminish it .

Biological Probe

Antibacterial Activity

Derivatives of “1-(1H-indol-5-yl)ethanamine” have shown antibacterial activity against a large panel of human pathogens . This includes inhibiting the growth of Staphylococcus strains, including MRSA and VISA strains .

Synthesis of New Compounds

“1-(1H-indol-5-yl)ethanamine” has been used in the synthesis of new compounds . These new compounds could potentially have a variety of applications in different fields of research .

Safety and Hazards

The safety information for “1-(1H-indol-5-yl)ethanamine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

Indole derivatives, which include 1-(1h-indol-5-yl)ethanamine, are known to bind with high affinity to multiple receptors . This suggests that 1-(1H-indol-5-yl)ethanamine may interact with a variety of cellular targets, influencing numerous biological processes.

Mode of Action

Indole derivatives are known to interact with their targets and induce changes in cellular processes . The specific interactions and resulting changes induced by 1-(1H-indol-5-yl)ethanamine remain to be elucidated.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(1H-indol-5-yl)ethanamine may influence a variety of biochemical pathways and their downstream effects.

Result of Action

Indole derivatives have been associated with a wide range of biological activities , suggesting that 1-(1H-indol-5-yl)ethanamine may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

1-(1H-indol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGHGODKKCDIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568922 | |

| Record name | 1-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-5-yl)ethanamine | |

CAS RN |

147591-52-4 | |

| Record name | 1-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)

![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)